2-Amino-4-chloro-3-nitropyridine
Overview
Description
2-Amino-4-chloro-3-nitropyridine (2ACNP) is an organic compound that is widely used in scientific research. It is a type of heterocyclic compound that belongs to the pyridine family. 2ACNP has a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used to prepare various derivatives that can be used for drug discovery and development. Additionally, it is also used for the synthesis of various other compounds, such as amino acids, peptides, and nucleosides.
Scientific Research Applications
Potential in Biosensors and Drug Delivery : A study focusing on crystal engineering based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies found potential applications in biosensors and drug delivery. The resulting herringbone motifs in the crystal structures indicate their suitability in these areas (Y. L. Fur et al., 1996).
Applications in Organic Synthesis and Catalysis : Another compound, 2-chloro-5-fluoropyridine, which is closely related to 2-Amino-4-chloro-3-nitropyridine, has been identified as a highly volatile and weakly basic compound with potential applications in organic synthesis and catalysis (E. S. Hand & D. Baker, 1989).
Non-Linear Optical Material : A study conducted in 2020 found that 2-amino-5-chloro-3-nitropyridine shows potential as a non-linear optical material due to its high polarizability and non-zero hyperpolarizability value (L. Antony Selvam et al., 2020).
Intermediate in Antitumor Agent Synthesis : The crystal structures of related compounds, 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol, have been studied for their potential as intermediates in the synthesis of the potential antitumor agent ABT-751 (Sheng-li Cao et al., 2011).
Structural Investigation : A structural and vibrational investigation of 2-amino-4-nitropyridine crystal revealed properties such as N-HN hydrogen bonds and strong Ag-Au-type splitting in stretching vibrations, which can be significant for various applications (J. Oszust et al., 1997).
High Hyperpolarizability and Stability : A 2015 study on 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP) revealed that CNP has a high hyperpolarizability value, significantly greater than urea, indicating its potential in non-linear optics. CMNP was noted for its high stability and charge delocalization (G. Velraj et al., 2015).
Synthesis Methods and Conditions : Studies have also focused on the synthesis of various derivatives of 2-amino-nitropyridines, exploring optimal conditions and methods for their production, which is crucial for their application in scientific research (Song Guo-qiang, 2008).
Mechanism of Action
Target of Action
2-Amino-4-chloro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
Mode of Action
It is known to function as an intermediate in the synthesis of various compounds . For instance, it acts as an intermediate in the synthesis of 5-amino-azaoxindole derivatives , and 1-deaza-6-methylthiopurine ribonucleoside, which exhibits cytotoxicity .
Biochemical Pathways
For example, it may be involved in the preparation of compounds that inhibit aurora kinase and FLT3 activity, which play crucial roles in cell division and the development of blood cells .
Pharmacokinetics
It is soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol , which suggests that it may have good bioavailability.
Result of Action
For example, it can be used to fabricate central nervous system (CNS) active compounds .
Action Environment
It is recommended to store this compound in a cool, dry place, and keep the container tightly closed . It is also incompatible with oxidizing agents .
Biochemical Analysis
Biochemical Properties
2-Amino-4-chloro-3-nitropyridine can act as an intermediate in the synthesis of various compounds. For instance, it can be used in the synthesis of 5-amino-azaoxindole derivatives . It may also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
Cellular Effects
It has been demonstrated to function as an intermediate in the synthesis of 1-deaza-6-methylthiopurine ribonucleoside, which is known to exhibit cytotoxicity . This suggests that this compound may have potential impacts on cell function.
Molecular Mechanism
It is known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence its interactions with biomolecules and its overall mechanism of action.
Temporal Effects in Laboratory Settings
It is soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol , which may influence its stability and degradation over time.
properties
IUPAC Name |
4-chloro-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRINUVNYFAWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990059 | |
Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6980-08-1 | |
Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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